![molecular formula C16H18N4O6S2 B467383 methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate CAS No. 500201-43-4](/img/structure/B467383.png)
methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate
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Overview
Description
methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is a complex organic compound with a unique structure that includes an isoxazole ring, a sulfonyl group, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the sulfonyl group, and the coupling of the aniline derivative with the carbothioyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new compounds in organic chemistry .
2. Biology:
- Antimicrobial and Antifungal Activity : Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that derivatives of isoxazole compounds can inhibit the growth of various pathogens, suggesting its utility in developing new antimicrobial agents .
- Mechanism of Action : The interaction of the isoxazole ring with specific enzymes and receptors can modulate biological pathways, leading to significant effects such as microbial inhibition and anti-inflammatory responses .
3. Medicine:
- Anti-inflammatory Properties : Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate has been explored for its potential as an anti-inflammatory agent. It may act as a selective inhibitor of cyclooxygenase enzymes, contributing to reduced inflammation in various conditions .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines .
4. Industrial Applications:
- Catalysis : The compound has applications in industrial processes as a catalyst due to its ability to facilitate chemical reactions under specific conditions .
- Material Development : Its unique chemical structure allows for potential use in developing new materials with desired properties in various industries .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of derivatives of this compound against common bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments were conducted to assess the anti-inflammatory effects of this compound on human cell lines. The results showed a marked reduction in pro-inflammatory cytokines, suggesting that it could be developed into a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as:
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
- Methyl 4-chloro-4-oxobutanoate
- 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino
Uniqueness
methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is a compound of significant interest due to its potential biological activities, particularly in the field of pharmaceuticals. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methyl group, an oxobutanoate moiety, and a sulfamoyl phenyl group. The molecular formula is C16H18N4O5S with a molecular weight of approximately 398.4 g/mol. The presence of the oxazole ring and the sulfamoyl group suggests potential interactions with biological macromolecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of sulfamethoxazole derivatives with appropriate acylating agents under controlled conditions to yield the desired compound.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Similar compounds, particularly those containing sulfonamide groups, have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This mechanism is analogous to that of sulfamethoxazole, which is effective against various Gram-positive and Gram-negative bacteria .
Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against these bacteria .
Case Studies
Recent research highlighted the effectiveness of this compound in combination therapies. In one study, it was found that co-administration with other antibiotics enhanced its antimicrobial efficacy, suggesting a synergistic effect that could be leveraged in clinical settings .
Another case study focused on its anti-inflammatory properties, where this compound was shown to reduce inflammation markers in animal models of acute inflammation .
Research Findings Summary
Properties
IUPAC Name |
methyl 4-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioylamino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S2/c1-10-9-13(19-26-10)20-28(23,24)12-5-3-11(4-6-12)17-16(27)18-14(21)7-8-15(22)25-2/h3-6,9H,7-8H2,1-2H3,(H,19,20)(H2,17,18,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRYXPGDYBPRAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
57.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821310 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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